N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that features a furan ring, a pyrazole ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Formation of the acetamide linkage: This step involves the reaction of the pyrazole-furan intermediate with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) on the pyrazole ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced pyrazole derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-hydroxyphenoxy)acetamide
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-chlorophenoxy)acetamide
Uniqueness
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound may exhibit different biological activities and physical properties compared to its analogs with different substituents on the phenoxy ring.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-23-16-5-2-3-6-17(16)25-13-18(22)19-8-9-21-12-14(11-20-21)15-7-4-10-24-15/h2-7,10-12H,8-9,13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFUIHPLUBSEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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